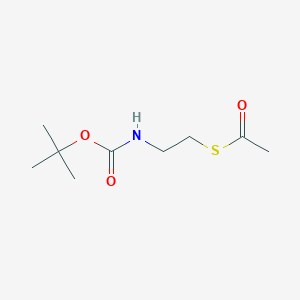

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, also known as TBOC-EET, is an organic compound used in a variety of scientific research applications. It is a small molecule that is synthesized from a variety of starting materials and can be further modified for use in research studies. TBOC-EET is a valuable tool for scientists as it can be used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.

Wissenschaftliche Forschungsanwendungen

Application in Neurodegenerative and Neuropsychiatric Diseases

Specific Scientific Field

Neurodegenerative and Neuropsychiatric Diseases

Summary of the Application

N-Boc-S-Acetyl-cysteamine and its derivatives, cysteamine and cystamine, have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), and Schizophrenia . These diseases are characterized by elevated oxidative and nitrosative stress, which play a central role in pathogenesis .

Methods of Application

The small molecules, cysteamine and cystamine, mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Results or Outcomes

Cysteamine and cystamine appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) .

Application in Peptide and Protein Science

Specific Scientific Field

Peptide and Protein Science

Summary of the Application

N-Boc-S-Acetyl-cysteamine plays a crucial role in the protection and subsequent deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Methods of Application

Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . This has enabled the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Results or Outcomes

The development of these strategies has greatly facilitated the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Application in Drug Delivery

Specific Scientific Field

Drug Delivery

Summary of the Application

N-Boc-S-Acetyl-cysteamine and its derivatives have been used in the development of stimulus-cleavable nanoscale drug delivery systems . These systems are designed to control drug release in response to specific stimuli, which can enhance the efficacy and safety of therapeutic agents .

Methods of Application

The construction of these systems involves the integration of cleavable linkers that are susceptible to one or multiple stimuli with drugs, prodrugs, or fluorogenic probes . The cleavable linkers can be activated to release the drug at the desired location, thereby improving the drug’s effectiveness and reducing side effects .

Results or Outcomes

The development of stimulus-cleavable nanoscale drug delivery systems has shown significant potential in achieving exquisite control over drug release .

Application in Cancer Research

Specific Scientific Field

Cancer Research

Summary of the Application

N-Boc-S-Acetyl-cysteamine and its derivatives, such as N-acetylcysteine (NAC), have been investigated for their effects on tumor formation and growth . They have also been considered as promising cancer chemopreventive agents .

Methods of Application

N-acetylcysteine (NAC) has been used in cancer research due to its antioxidant properties . It has been found to promote tumor formation and growth in hepatocellular carcinoma (HCC) by reducing intracellular reactive oxygen species (ROS) levels .

Results or Outcomes

While N-acetylcysteine (NAC) has been considered as a promising cancer chemopreventive agent, it has also been found to cause oxidative damage to cellular and isolated DNA . This suggests that N-acetylcysteine may have both carcinogenic and anti-carcinogenic potentials .

Application in Biochemistry

Specific Scientific Field

Biochemistry

Summary of the Application

N-Boc-S-Acetyl-cysteamine is used in the protection and subsequent deprotection of amino functions, which play a pivotal role in the synthesis of multifunctional targets . It is also used in the mild deprotection of the N-tert-butoxycarbonyl (N-Boc) group .

Methods of Application

The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The N-Boc group can be removed using various strategies, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .

Results or Outcomes

The use of N-Boc-S-Acetyl-cysteamine in the protection and deprotection of amino functions has facilitated the synthesis of complex multifunctional targets . It has also enabled the mild deprotection of the N-Boc group .

Application in Pharmaceutical Research

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

N-Boc-S-Acetyl-cysteamine and its derivatives have been used in the development of pro-glutathione molecules, such as I-152, which combines N-acetyl-cysteine (NAC) and cysteamine (MEA) to improve their potency . The co-drug efficiently increases/replenishes GSH levels in vitro and in vivo .

Methods of Application

The co-drug I-152 not only supplies GSH precursors, but also activates the antioxidant kelch-like ECH-associated protein 1/nuclear factor E2-related factor 2 (KEAP1/NRF2) pathway . The mechanism involves disulfide bond formation between KEAP1 cysteine residues, NRF2 stabilization and enhanced expression of the γ-glutamil cysteine ligase regulatory subunit .

Results or Outcomes

Compared to its parent compounds, I-152 delivered NAC more efficiently within cells and displayed increased reactivity to KEAP1 compared to MEA . While at all the concentrations tested, I-152 activated the NRF2 pathway; high doses caused co-activation of activating transcription factor 4 (ATF4) and ATF4-dependent gene expression .

Application in Environmental Science

Specific Scientific Field

Environmental Science

Summary of the Application

N-Boc-S-Acetyl-cysteamine is used in the protection and subsequent deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Eigenschaften

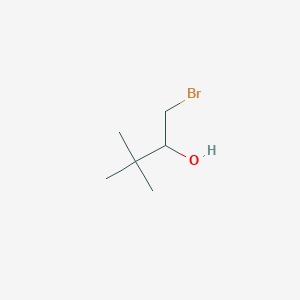

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate | |

CAS RN |

114326-10-2 |

Source

|

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.